

# An In-depth Technical Guide to the Physical Characteristics of Sodium Acetate Crystals

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of **sodium acetate** crystals, in both their anhydrous and trihydrate forms. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships.

# **Core Physical Properties**

**Sodium acetate** (CH<sub>3</sub>COONa), the sodium salt of acetic acid, is a compound that exists primarily in two solid forms: anhydrous **sodium acetate** and **sodium acetate** trihydrate (CH<sub>3</sub>COONa·3H<sub>2</sub>O).[1] These forms exhibit distinct physical properties that are critical for their application in research and industry.

### **General Characteristics**

Anhydrous **sodium acetate** typically appears as a white, odorless, granular, and hygroscopic powder.[2][3] It is known to be deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.[1][4] The trihydrate form presents as colorless, transparent crystals or a granular crystalline powder, which may have a faint acetic odor.[3] In warm, dry air, the trihydrate effloresces, losing its water of crystallization.[2][3]

# **Quantitative Physical Data**



The key physical properties of both anhydrous and trihydrate forms of **sodium acetate** are summarized in the tables below for easy comparison.

Table 1: General Physical Properties of **Sodium Acetate** Forms

Property	Anhydrous Sodium Acetate	Sodium Acetate Trihydrate
Molecular Formula	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub>	C <sub>2</sub> H <sub>3</sub> NaO <sub>2</sub> ·3H <sub>2</sub> O
Molar Mass	82.034 g·mol <sup>-1</sup> [1]	136.08 g⋅mol <sup>-1</sup> [5]
Appearance	White, deliquescent, hygroscopic powder or crystals[1]	Colorless, transparent crystals or granular powder[3]
Density	1.528 g/cm³ (20 °C)[1][2]	1.45 g/cm³ (20 °C)[1][6]
Melting Point	324 °C (615 °F; 597 K)[1][2][6]	58 °C (136 °F; 331 K)[1][6]
Boiling Point	881.4 °C (1,618.5 °F; 1,154.5 K) (decomposes)[1][6]	122 °C (252 °F; 395 K) (decomposes)[1][6]
Crystal Structure	Monoclinic[1]	Monoclinic[1][7]

Table 2: Solubility of **Sodium Acetate** in Water at Various Temperatures

Temperature (°C)	Anhydrous Form ( g/100 mL)	Trihydrate Form ( g/100 mL)
0	119[1][6]	76.2[8]
20	123.3[6] or 46.5[8]	76.2 (as 762 g/L)[9]
30	125.5[6]	-
50	-	138.8[8]
100	170.15[2]	-



Note: The solubility of **sodium acetate** increases with temperature.[10] Discrepancies in reported solubility data at 20°C for the anhydrous form may be due to different experimental conditions.

# Crystalline Structure Anhydrous Sodium Acetate

The crystal structure of anhydrous **sodium acetate** is described as consisting of alternating layers of sodium-carboxylate and methyl groups.[1] It belongs to the monoclinic crystal system. [1]

## **Sodium Acetate Trihydrate**

The crystal structure of **sodium acetate** trihydrate is also monoclinic.[1][7] Its structure is characterized by a distorted octahedral coordination of six oxygen atoms around each sodium ion.[7] These adjacent octahedra share edges, forming one-dimensional chains. These chains are then linked into a three-dimensional network through hydrogen bonding between the acetate ions and the water of hydration.[1]

## **Experimental Protocols**

Accurate determination of the physical characteristics of **sodium acetate** crystals relies on standardized experimental methodologies. The following sections detail the protocols for key analyses.

# Crystal Structure Determination via X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal.

#### Methodology:

- Crystal Growth: A high-quality single crystal of sodium acetate is grown from a saturated solution.
- Mounting: The crystal is mounted on a goniometer head on the diffractometer.

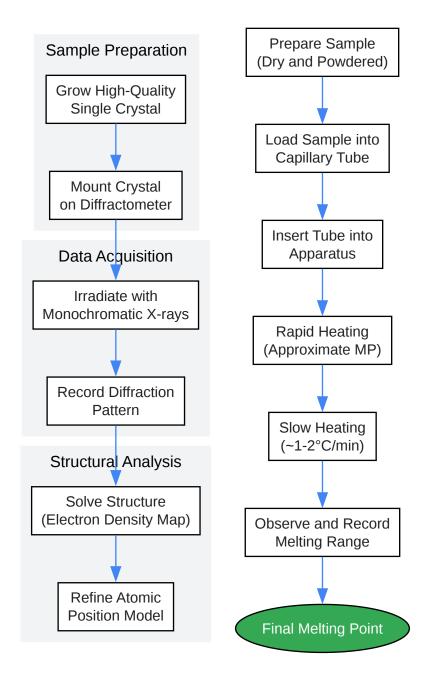




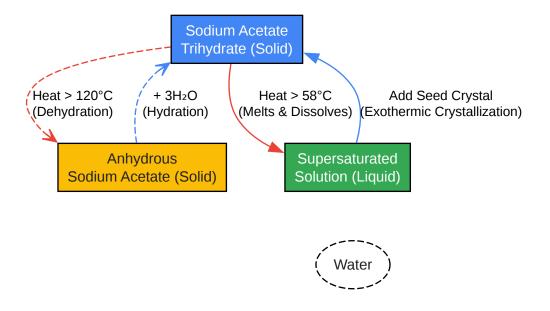


- Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[7][11]
- Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.
- Structure Refinement: A model of the atomic positions is fitted to the electron density map and refined to achieve the best agreement with the experimental diffraction data.









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